molecular formula C5H4BrClO2S2 B2665939 5-Bromo-4-methylthiophene-2-sulfonyl chloride CAS No. 81597-51-5

5-Bromo-4-methylthiophene-2-sulfonyl chloride

Cat. No.: B2665939
CAS No.: 81597-51-5
M. Wt: 275.56
InChI Key: RRMFMKFGHNRQPZ-UHFFFAOYSA-N
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Description

5-Bromo-4-methylthiophene-2-sulfonyl chloride is a chemical compound with the molecular formula C5H4BrClO2S2 and a molecular weight of 275.57 g/mol . It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of bromine, methyl, and sulfonyl chloride functional groups. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methylthiophene-2-sulfonyl chloride typically involves the bromination of 4-methylthiophene followed by sulfonylation. The reaction conditions often include the use of bromine or a brominating agent and a sulfonyl chloride source under controlled temperature and solvent conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and sulfonylation processes, utilizing automated reactors and precise control of reaction parameters to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methylthiophene-2-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 5-Bromo-4-methylthiophene-2-sulfonyl chloride involves its reactivity as an electrophile due to the presence of the sulfonyl chloride group. This electrophilic nature allows it to react with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methylthiophene-2-sulfonyl chloride is unique due to the presence of both bromine and methyl groups on the thiophene ring, which can influence its reactivity and the types of derivatives that can be synthesized from it. This makes it a valuable intermediate in organic synthesis and various research applications .

Properties

IUPAC Name

5-bromo-4-methylthiophene-2-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClO2S2/c1-3-2-4(10-5(3)6)11(7,8)9/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRMFMKFGHNRQPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)S(=O)(=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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